molecular formula C13H26N2O2 B13966134 tert-Butyl 3-(2-(isopropylamino)ethyl)azetidine-1-carboxylate

tert-Butyl 3-(2-(isopropylamino)ethyl)azetidine-1-carboxylate

Cat. No.: B13966134
M. Wt: 242.36 g/mol
InChI Key: LGKJIYFQFITMCU-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-(isopropylamino)ethyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-(isopropylamino)ethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(2-(isopropylamino)ethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: tert-Butyl 3-(2-(isopropylamino)ethyl)azetidine-1-carboxylate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its azetidine ring structure is of particular interest for developing new drugs with potential therapeutic applications .

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its potential medicinal applications include treatments for various diseases, such as cancer and neurological disorders .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-(isopropylamino)ethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring can form stable complexes with these targets, modulating their activity and leading to the desired biological effects . The exact pathways and molecular interactions depend on the specific application and target molecule.

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl 3-[2-(propan-2-ylamino)ethyl]azetidine-1-carboxylate

InChI

InChI=1S/C13H26N2O2/c1-10(2)14-7-6-11-8-15(9-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3

InChI Key

LGKJIYFQFITMCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCC1CN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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